molecular formula C19H13BrN4O2S B2446197 (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-65-0

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Katalognummer: B2446197
CAS-Nummer: 683257-65-0
Molekulargewicht: 441.3
InChI-Schlüssel: DXWRZFBAAIYIRH-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H13BrN4O2S and its molecular weight is 441.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a bromo substituent and a nitrophenyl group enhances its reactivity and potential biological interactions. The molecular formula is C16_{16}H14_{14}BrN3_{3}O2_{2}S.

1. Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to our target have shown IC50_{50} values in the low micromolar range against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines.

CompoundCell LineIC50_{50} (µM)
Compound AMDA-MB-2311.61 ± 0.92
Compound BSK-Hep-11.98 ± 1.22
Target CompoundMDA-MB-231TBD
Target CompoundSK-Hep-1TBD

The SAR analysis suggests that the presence of electron-withdrawing groups, such as nitro or halogens, enhances the cytotoxicity of thiazole derivatives by increasing their electrophilicity, which facilitates interaction with cellular macromolecules.

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures to our target exhibit promising antibacterial activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings indicate that modifications on the thiazole ring can significantly affect the antimicrobial efficacy.

3. Anticonvulsant Activity

Thiazole compounds have been investigated for their anticonvulsant properties as well. In animal models, certain thiazole derivatives have shown efficacy in reducing seizure frequency and severity.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Interference with DNA synthesis via alkylation or binding to DNA.
  • Modulation of neurotransmitter systems in the case of anticonvulsant activity.

Case Studies

In a recent study published in MDPI, several thiazole derivatives were tested for their anticancer properties using various assays including MTT and colony formation assays. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibition of cell growth in cultured cancer cells.

Wissenschaftliche Forschungsanwendungen

The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits promising applications in various scientific fields, particularly in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This article explores its synthesis, biological significance, and applications based on available literature.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of a thiazole derivative with an appropriate aryl amine. The general synthetic route may include:

  • Formation of Thiazole Derivative : The thiazole ring can be synthesized through cyclization reactions involving appropriate thioketones and amines.
  • Amination : The introduction of the 4-bromo-2-methylphenyl amino group can be achieved through electrophilic substitution reactions or coupling reactions with suitable precursors.
  • Nitrile Formation : The final step often involves the conversion of an intermediate to the nitrile form, which can be done using dehydration methods.

Characterization of the synthesized compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. Studies indicate that the presence of nitro groups enhances antimicrobial efficacy by disrupting cellular processes in pathogens .

Anticancer Properties

The anticancer potential of thiazole derivatives has been well-documented. Compounds structurally related to This compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer agents.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies help in predicting the affinity and mode of action, which is crucial for drug design . For instance, docking studies have revealed that similar thiazole compounds bind effectively to active sites of enzymes associated with cancer progression.

Example 1: Antimicrobial Evaluation

In a study evaluating a series of thiazole derivatives, compounds with similar structural features to This compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Example 2: Anticancer Activity Assessment

Another significant study assessed the anticancer activity of thiazole derivatives through the National Cancer Institute's screening program. Compounds were evaluated across a panel of cancer cell lines, showing varied degrees of cytotoxicity. Notably, some derivatives demonstrated selective toxicity towards specific cancer types while sparing normal cells . This selectivity is critical for minimizing side effects in therapeutic applications.

Eigenschaften

IUPAC Name

(E)-3-(4-bromo-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c1-12-8-15(20)4-7-17(12)22-10-14(9-21)19-23-18(11-27-19)13-2-5-16(6-3-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRZFBAAIYIRH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.